molecular formula C33H45N3O7 B15235224 (2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid

(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid

Cat. No.: B15235224
M. Wt: 595.7 g/mol
InChI Key: CFANCOFMEISVPE-DLMOMKDTSA-N
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Description

The compound (2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and several functional groups that contribute to its reactivity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The Fmoc group is often introduced to protect the amine functionality during the synthesis. The reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pH controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound’s purity, making it suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH adjustments.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid: has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The presence of multiple functional groups allows it to participate in various biochemical interactions, contributing to its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
  • (3R)-3-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoyl]amino]-4-hydroxy-2-methylbutanoic acid

Uniqueness

(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid: is unique due to its specific structural features, including the pyrrolidine ring and the combination of functional groups

Properties

Molecular Formula

C33H45N3O7

Molecular Weight

595.7 g/mol

IUPAC Name

(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C33H45N3O7/c1-20(43-32(2,3)4)28(29(38)34-27(18-37)33(5,6)36-17-11-16-26(36)30(39)40)35-31(41)42-19-25-23-14-9-7-12-21(23)22-13-8-10-15-24(22)25/h7-10,12-15,20,25-28,37H,11,16-19H2,1-6H3,(H,34,38)(H,35,41)(H,39,40)/t20-,26+,27+,28+/m1/s1

InChI Key

CFANCOFMEISVPE-DLMOMKDTSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(C)(C)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Canonical SMILES

CC(C(C(=O)NC(CO)C(C)(C)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C

Origin of Product

United States

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